molecular formula C16H12ClN3OS B2776863 N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 478062-83-8

N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No.: B2776863
CAS No.: 478062-83-8
M. Wt: 329.8
InChI Key: BTCFAVHDFYNYGR-WQRHYEAKSA-N
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Description

N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a strategically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation from pre-existing vasculature, which is a critical target in oncological and ophthalmic research. This carbohydrazide derivative functions by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby potently suppressing its phosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways . The core research value of this compound lies in its application as a pharmacological tool to dissect the specific role of VEGFR-2-driven angiogenesis in disease models. Researchers utilize it in vitro to inhibit endothelial cell proliferation, migration, and tube formation, and in vivo to assess tumor growth suppression and the disruption of pathological neovascularization. Its mechanism provides a foundation for investigating angiogenesis inhibitors and validating new targets within this pivotal signaling axis.

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-5-3-12(4-6-13)11-18-19-16(21)15-14(7-10-22-15)20-8-1-2-9-20/h1-11H,(H,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFAVHDFYNYGR-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Aminated products with reduced imine groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for drug development.

    Materials Science: Due to its unique structure, the compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes or receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is unique due to its combination of a pyrrole ring and a thiophene moiety, which imparts distinct electronic and steric properties

Biological Activity

N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and related studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The compound can be synthesized through a condensation reaction involving 4-chlorobenzaldehyde and thiophene-2-carbohydrazide in the presence of a suitable catalyst. The reaction typically yields the desired hydrazone product, which can be purified using recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiophene and pyrrole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Mechanism of Action :
    • Induction of apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
    • Cell cycle arrest at the S and G2/M phases has been observed in treated cells, indicating a disruption in cellular proliferation.
CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDMCF-7, HepG2
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives2.32MCF-7
5-pyrazoline derivatives2.12 - 4.58Various leukemia cell lines

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains.

  • Activity Profile :
    • Strong activity against Salmonella typhi and Bacillus subtilis.
    • Weak to moderate activity against other tested strains.

Study on Anticancer Properties

In a study evaluating the cytotoxicity of various thiophene derivatives, it was found that compounds with an aryl substituent exhibited enhanced activity against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, corroborating findings from other studies on related compounds .

Study on Antimicrobial Properties

A series of synthesized compounds were screened for their antibacterial efficacy. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the thiophene structure could lead to enhanced antimicrobial activity .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventAnhydrous ethanol>75% purity
Temperature70°C ± 5°CMaximizes rate
Reaction Time8–10 hoursPrevents byproducts

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the hydrazone (–NH–N=CH–) and pyrrole protons (δ 6.2–7.5 ppm). The 4-chlorophenyl group shows aromatic signals at δ 7.3–7.8 ppm .
  • FT-IR: Confirm C=O (1660–1680 cm⁻¹) and C=N (1590–1610 cm⁻¹) stretches .
  • Mass Spectrometry: ESI-MS in positive mode detects [M+H]+ at m/z 358.1 (calculated) .

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)Multiplicity
Hydrazone NH10.2Singlet
Pyrrole C–H6.5–6.7Multiplet
4-Chlorophenyl7.4–7.6Doublet

Basic: How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Methodological Answer:

  • Crystallization: Slow evaporation from DMSO/MeOH (1:2) yields suitable crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL (via WinGX suite) refines anisotropic displacement parameters. Check for Z’ > 1 to detect polymorphism .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space GroupP 1
R-factor<0.05
Torsion AnglesC8–N2–N1–C7: 178°

Advanced: What electronic interactions govern the compound’s reactivity?

Methodological Answer:
The 4-chlorophenyl (electron-withdrawing) and pyrrole (electron-donating) groups create a push-pull system, influencing charge transfer. Use DFT calculations (B3LYP/6-31G**) to map frontier orbitals:

  • HOMO localizes on pyrrole, LUMO on chlorophenyl .
  • Solvatochromism studies in DMSO/water reveal polarity-dependent λmax shifts (~15 nm) .

Advanced: How can structure-activity relationships (SAR) guide biological studies?

Methodological Answer:

  • Bioisosteric Replacement: Substitute pyrrole with imidazole to assess antimicrobial activity .
  • Pharmacophore Mapping: Hydrazone and chlorophenyl moieties are critical for binding .

Q. Table 4: SAR Insights

ModificationBiological Impact
Pyrrole → Imidazole↑ Antifungal activity
Chlorine → Fluorine↓ Cytotoxicity

Advanced: Which computational models predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess logP (~3.2) and BBB permeability (CNS: –2.1).
  • Molecular Docking (AutoDock Vina): Target β-ketoacyl-ACP synthase (PDB: 1FJ4) for antibacterial studies. Key residues: Arg36, His298 .

Advanced: How to resolve contradictions in reaction yields or spectral data?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent purity (±0.5% H2O) and degassing protocols .
  • Multi-Technique Validation: Cross-validate NMR with HSQC and HMBC for ambiguous signals .

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